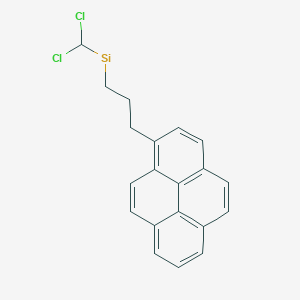

CID 71337695

Description

Properties

CAS No. |

113783-46-3 |

|---|---|

Molecular Formula |

C20H16Cl2Si |

Molecular Weight |

355.3 g/mol |

InChI |

InChI=1S/C20H16Cl2Si/c21-20(22)23-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 |

InChI Key |

JFOOVFGNJJPQDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71337695 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

CID 71337695 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.

Substitution: Halogenated solvents and catalysts such as palladium on carbon are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71337695 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71337695 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Limitations in Current Evidence

- For example: compares substrates and inhibitors like taurocholic acid (CID 6675), DHEAS (CID 12594), and betulinic acid (CID 64971) but omits CID 71337695 . and focus on other compounds (e.g., CID 252137, CID 72863) with detailed synthesis and properties but lack data on the target compound .

General Framework for Compound Comparison

While this compound is missing from the evidence, the following template illustrates how such a comparison could be structured if data were available, based on patterns in the evidence:

Table 1: Hypothetical Comparison of this compound with Structural Analogs

Lessons from Existing Comparisons

The evidence highlights best practices for compound comparisons, which could apply to this compound if data were accessible:

- Structural Overlays : uses 3D structural overlays to compare substrates (e.g., DHEAS vs. taurocholic acid) and inhibitors (e.g., betulin vs. 3-O-caffeoyl betulin) .

- Functional Analog Selection : Analog compounds are often chosen based on shared biological targets (e.g., bile acid transporters in ) or structural motifs (e.g., oscillatoxin derivatives in ) .

- Data Presentation : Tables and figures should include physicochemical properties (e.g., solubility, molecular weight), biological activity (e.g., IC₅₀ values), and synthetic routes (e.g., and detail reaction conditions and yields) .

Recommendations for Future Research

To address the lack of data on this compound:

Verify PubChem Entry : Confirm the correct CID and ensure it is publicly listed in PubChem with associated metadata.

Expand Literature Review : Access specialized databases (e.g., SciFinder, Reaxys) or recent journals in medicinal chemistry for peer-reviewed data.

Leverage Structural Tools : Use tools like ChemDraw or PyMOL to predict properties/activities if experimental data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.